

Technical Guide: Spectroscopic Profiling of 4-(Trifluoromethylthio)benzotrile

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzotrile

CAS No.: 332-26-3

Cat. No.: B1303463

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Executive Summary

The trifluoromethylthio (-SCF₃) group is a "super-lipophilic" substituent (Hansch

constant = 1.44) that significantly enhances the membrane permeability and metabolic stability of bioactive molecules. **4-(Trifluoromethylthio)benzotrile** serves as a pivotal building block, combining this lipophilic moiety with a reactive nitrile handle. This guide provides a definitive reference for its structural elucidation, distinguishing it from its oxy- (-OCF₃) and alkyl- (-CF₃) analogs through precise spectroscopic signatures.

Chemical Identity & Properties

Property	Specification
Chemical Name	4-(Trifluoromethylthio)benzotrile
CAS Registry Number	332-26-3
Molecular Formula	C ₈ H ₄ F ₃ NS
Molecular Weight	203.18 g/mol
Physical State	White to light yellow solid or semi-solid
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; Insoluble in water
Structural Feature	para-substituted benzene ring (AA'BB' system)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (referenced to TMS at 0.00 ppm)

¹⁹F NMR: The Diagnostic Standard

The fluorine nucleus offers the most rapid confirmation of the -SCF₃ group. Unlike the -CF₃ group attached directly to the ring (~ -63 ppm) or the -OCF₃ group (~ -58 ppm), the -SCF₃ group resonates significantly downfield.

- Chemical Shift:

-42.0 to -43.5 ppm (Singlet)

- Interpretation: The sulfur atom acts as a bridge, altering the shielding environment of the fluorine nuclei. The singlet confirms the chemical equivalence of the three fluorine atoms and the absence of neighboring NMR-active nuclei (like H or P) with significant coupling.

¹H NMR: Structural Connectivity

The molecule exhibits a classic para-substituted aromatic pattern (AA'BB' system), appearing as two "roofed" doublets due to the magnetic non-equivalence of the protons.

- 7.75 - 7.80 ppm (2H, d, $J \approx 8.5$ Hz): Protons ortho to the Nitrile (-CN) group. The -CN group is strongly electron-withdrawing (anisotropic effect), deshielding these protons significantly.
- 7.65 - 7.72 ppm (2H, d, $J \approx 8.5$ Hz): Protons ortho to the Trifluoromethylthio (-SCF₃) group. While -SCF₃ is also electron-withdrawing, its effect is slightly different from the nitrile, creating the distinct separation.

¹³C NMR: Carbon Skeleton Verification

- Nitrile Carbon (-CN):

~117-118 ppm (Singlet).
- Trifluoromethyl Carbon (-SCF₃):

~129-131 ppm.
 - Splitting: Quartet ().
 - Coupling Constant (): ~308 Hz.^[1] This large coupling constant is the definitive signature of a CF₃ group directly bonded to a heteroatom (S).
- Aromatic Carbons:
 - Quaternary C-S: ~135 ppm (often weak/broad).
 - Quaternary C-CN: ~115 ppm.
 - Aromatic CH signals: ~127 ppm and ~132 ppm.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid/Neat)

Wavenumber (cm ⁻¹)	Assignment	Functional Group
2230 - 2240	Strong, Sharp	C≡N Stretch (Nitrile)
1100 - 1200	Strong, Broad	C-F Stretch (CF ₃ group)
1080 - 1095	Medium	C-S Stretch (Ar-S-C)
3050 - 3100	Weak	C-H Stretch (Aromatic)
1580, 1480	Medium	C=C Ring Skeletal Vibrations

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

- Molecular Ion (M⁺): m/z 203 (Base peak or high intensity).
- Fragmentation Pathway:
 - [M - CN]⁺: Loss of the nitrile radical (26 Da)
m/z 177.
 - [M - SCF₃]⁺: Cleavage of the C-S bond, loss of the -SCF₃ group (101 Da)
m/z 102 (benzonitrile cation fragment).
 - [CF₃]⁺: Appearance of the trifluoromethyl cation
m/z 69.

Analytical Workflow & Logic

The following diagram illustrates the decision logic for confirming the structure of **4-(Trifluoromethylthio)benzonitrile**, ensuring no confusion with its oxygen analog.



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Caption: Analytical logic flow for distinguishing Ar-SCF3 from Ar-OCF3 and Ar-CF3 analogs.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without concentration effects (stacking):

- Mass: Weigh ~10-15 mg of the solid **4-(Trifluoromethylthio)benzonitrile**.
- Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., AgI or CuI residues from synthesis).
- Reference: Ensure TMS is set to 0.00 ppm for ¹H. For ¹⁹F, use an internal standard like fluorobenzene (-113 ppm) if absolute referencing is required, though substitution referencing is standard.

Synthesis Context (Trifluoromethylthiolation)

For researchers synthesizing this compound, the most robust route involves the reaction of 4-iodobenzonitrile with a trifluoromethylthiolating agent.

- Reagents: AgSCF₃ (Silver trifluoromethylthiolate) or CuSCF₃.
- Conditions: Reaction in Diglyme at 80-120°C.
- Purification: Silica gel chromatography (Hexanes/EtOAc). The product is less polar than the starting iodide.

References

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- Synthesis Protocol: Billard, T., et al. (2000). "Trifluoromethylthiolation of aromatics". Tetrahedron Letters. (Describes the fundamental chemistry for introducing -SCF₃ groups).

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